Xylose-d1-2

Mass Spectrometry Quantitative Metabolomics Internal Standard

Xylose-d1-2 (D-[1-2H]xylose, CAS 288846-89-9) is a stable isotope-labeled analog of D-xylose, a five-carbon aldopentose sugar. It is characterized by the site-specific incorporation of a single deuterium atom at the anomeric carbon (C1) position.

Molecular Formula C5H10O5
Molecular Weight 151.14 g/mol
Cat. No. B12393600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylose-d1-2
Molecular FormulaC5H10O5
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D
InChIKeyPYMYPHUHKUWMLA-ITINVTGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylose-d1-2: A Stable Isotope-Labeled Xylose Standard for Precise Quantitation in Metabolomics and Bioprocessing


Xylose-d1-2 (D-[1-2H]xylose, CAS 288846-89-9) is a stable isotope-labeled analog of D-xylose, a five-carbon aldopentose sugar. It is characterized by the site-specific incorporation of a single deuterium atom at the anomeric carbon (C1) position . With a molecular formula of C5H9DO5 and a molecular weight of 151.14 g/mol, this non-radioactive compound is chemically identical to its unlabeled counterpart, except for a +1 Da mass shift . This mass difference enables its primary application as an internal standard for the accurate quantification of xylose and its metabolites in complex biological matrices using mass spectrometry-based methods .

Why Generic Xylose Cannot Substitute for Xylose-d1-2 in Quantitative Analytical Workflows


Direct substitution of Xylose-d1-2 with unlabeled xylose or other labeled analogs in quantitative assays will lead to significant analytical inaccuracies. Unlabeled xylose is chemically indistinguishable from endogenous analyte, precluding its use as an internal standard for correction of matrix effects and sample preparation losses in mass spectrometry [1]. While other deuterated xylose variants (e.g., Xylose-d6) or 13C-labeled xylose exist, their distinct mass shifts and isotopic labeling patterns necessitate re-optimization of mass spectrometry parameters (e.g., MRM transitions) and may introduce different recovery or retention time behaviors, invalidating established protocols [2]. Xylose-d1-2 provides a specific, minimal +1 Da mass shift at the anomeric carbon, which is particularly suited for studies where minimizing perturbation of physicochemical properties is critical, such as in kinetic isotope effect (KIE) studies or where minimal mass difference is desired to maintain close chromatographic co-elution with the analyte [2].

Quantitative Evidence for Selecting Xylose-d1-2 over Alternative Labeled Xylose Standards


Minimal Mass Shift (+1 Da) of Xylose-d1-2 Minimizes Isotopic Interference in MS Quantitation

Xylose-d1-2 possesses a single deuterium atom, resulting in a +1 Da mass shift relative to unlabeled xylose (M=150.13 g/mol). This minimal mass difference reduces the likelihood of isotopic cross-talk in the mass spectrometer compared to analogs with higher mass shifts (e.g., Xylose-d6, +6 Da) . It also ensures the labeled standard co-elutes closely with the unlabeled analyte, correcting for ion suppression or enhancement effects more accurately across the entire chromatographic peak [1].

Mass Spectrometry Quantitative Metabolomics Internal Standard

High Isotopic Enrichment (99 atom% D) of Xylose-d1-2 Ensures Low Background Signal for Sensitive Assays

Vendor specifications for Xylose-d1-2 indicate an isotopic enrichment of 99 atom% D . This high purity is critical for minimizing the background signal from unlabeled xylose in the internal standard preparation, which directly impacts the lower limit of quantification (LLOQ) in mass spectrometry-based assays.

Isotopic Purity Assay Sensitivity LC-MS/MS

Specific Deuterium Placement at C1 Enables Targeted Kinetic Isotope Effect (KIE) Studies

The site-specific deuteration at the anomeric carbon (C1) in Xylose-d1-2 allows for the investigation of reaction mechanisms where the C1-H bond is involved in the rate-limiting step, such as in the isomerization of xylose to xylulose by xylose isomerase [1]. In contrast, perdeuterated or randomly labeled analogs (e.g., Xylose-d6) mask which specific hydrogen transfer contributes to the kinetic isotope effect (KIE). A predicted KIE of 3.8 has been reported for xylose isomerase at 298 K [1].

Enzyme Mechanism Kinetic Isotope Effect Xylose Isomerase

Certified Chemical Purity (≥98%) and Stability Profile Support Reproducible Analytical Performance

Vendor data indicates Xylose-d1-2 has a chemical purity of ≥98% and is stable for long-term storage (3 years at -20°C) . This defined purity and stability profile ensures lot-to-lot consistency and reliable performance as an analytical standard over extended periods, reducing the need for frequent re-qualification.

Chemical Purity Stability Analytical Standard

Optimal Scientific and Industrial Applications for Xylose-d1-2 Based on Quantitative Evidence


Absolute Quantification of Xylose in Biological Matrices (Plasma, Urine, Cell Lysates) via LC-MS/MS

Xylose-d1-2 is the internal standard of choice for accurate quantification of xylose in complex biological samples. Its +1 Da mass shift (Evidence 3.1) and high isotopic purity (Evidence 3.2) ensure precise correction for matrix effects and sample loss during extraction, enabling reliable determination of xylose absorption rates in pharmacokinetic studies or metabolic flux analysis. [1]

Mechanistic Investigation of Carbohydrate-Active Enzymes (e.g., Xylose Isomerase) via Primary Deuterium KIE Measurements

The site-specific C1-deuteration of Xylose-d1-2 makes it a specific probe for dissecting the catalytic mechanisms of enzymes acting on the anomeric carbon of xylose (Evidence 3.3). It is uniquely suited for primary kinetic isotope effect experiments to determine if cleavage or formation of the C1-H bond is a rate-limiting step in reactions such as isomerization or oxidation. [2]

Monitoring Xylose Consumption and Product Formation in Microbial Fermentation Broths

For bioprocess optimization (e.g., bioethanol or biochemical production from lignocellulosic hydrolysates), Xylose-d1-2 can be used as an internal standard to accurately quantify residual xylose concentrations in complex fermentation media. The defined chemical purity and stability (Evidence 3.4) ensure consistent analytical performance across multiple time-points in long-duration fermentation runs. [3]

Validating Xylose-Specific Analytical Methods in Food and Environmental Science

In food science (e.g., determining xylose content in functional foods) or environmental monitoring, Xylose-d1-2 serves as a robust internal standard for method validation and routine quality control. Its performance characteristics—specifically, the minimal chromatographic shift and high isotopic enrichment (Evidence 3.1 and 3.2)—are critical for meeting regulatory guidelines for method accuracy and precision.

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